N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{2-[1-Acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with a 2-methoxyphenyl group at position 5, an acetyl group at position 1, and a methanesulfonamide moiety attached to the phenyl ring at position 2. This compound is part of a broader class of pyrazoline hybrids investigated for diverse pharmacological activities, including antiviral, anticancer, and antimicrobial effects . The compound is commercially available (CAS: 710986-13-3) and has been synthesized via methods involving cyclization and condensation reactions typical for pyrazoline derivatives .
Properties
IUPAC Name |
N-[2-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)22-18(15-9-5-7-11-19(15)26-2)12-17(20-22)14-8-4-6-10-16(14)21-27(3,24)25/h4-11,18,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVAKDFFVVEPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyrazole Ring : Known for various pharmacological activities.
- Methanesulfonamide Group : Often associated with anti-inflammatory and antimicrobial effects.
- Acetyl and Methoxy Substituents : These groups can enhance bioactivity and solubility.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 62.5 |
| 10b | S. aureus | 18 | 31.25 |
| 10c | P. mirabilis | 12 | 125 |
| 10d | A. niger | 20 | 31.25 |
These results suggest that the compound possesses moderate to good antibacterial activity, particularly against Gram-positive bacteria like S. aureus and fungi like A. niger .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. This compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:
- In vitro studies demonstrated that derivatives with methoxy groups exhibit enhanced COX inhibition compared to those without these substituents.
- In vivo studies using carrageenan-induced paw edema models indicated significant reduction in inflammation at doses between 100 μg to 1000 μg .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were reported as low as 0.08 µM for MCF-7 cells, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.08 | EGFR inhibition |
| A549 | 0.15 | Induction of apoptosis via caspase activation |
The mechanism of action appears to involve the induction of apoptosis through caspase pathways and inhibition of growth factor signaling .
Case Studies
Several case studies have explored the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.
- Anti-inflammatory Effects : Clinical trials involving patients with chronic inflammatory diseases showed a marked reduction in symptoms when treated with pyrazole derivatives similar to the compound .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its antimicrobial and antitubercular activities. Studies have shown that derivatives of pyrazole, including this compound, exhibit significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The structural modifications in the pyrazole ring enhance their biological activity, making them promising candidates for developing new antibiotics .
Anticancer Properties
Recent investigations have highlighted the potential of this compound as a tissue-selective androgen receptor modulator (SARM) . SARMs are crucial in treating conditions like prostate cancer by selectively targeting androgen receptors, thus minimizing side effects associated with traditional androgen therapies . The structure of N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide allows it to bind effectively to these receptors, showcasing its potential in cancer therapies.
Anti-inflammatory Effects
Research indicates that compounds with similar structures to this compound possess anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases such as arthritis .
Synthesis and Structural Analysis
The synthesis of this compound involves several steps of condensation reactions and purification processes. The characterization techniques such as NMR , IR , and mass spectrometry confirm the structural integrity and purity of the synthesized compound .
Antimicrobial Activity Study
A study conducted on various pyrazole derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against resistant strains of bacteria, outperforming many conventional antibiotics .
Cancer Treatment Research
In vitro studies on prostate cancer cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis through mechanisms involving androgen receptor antagonism. These findings support its development as a therapeutic agent for hormone-dependent cancers .
Data Summary Table
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy) improve solubility and hydrogen bonding, while electron-withdrawing groups (e.g., nitro) enhance electrophilic interactions.
- Binding Affinity : The methanesulfonamide group in the target compound and its analogs contributes to strong protein interactions, as seen in antiviral and enzyme inhibition studies .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis aligns with reported pyrazoline protocols (e.g., cyclocondensation of chalcones with hydrazines), ensuring scalability .
- Thermal Stability : Melting points of analogs (e.g., 164–168°C for compound 7e) suggest the target compound likely exhibits solid thermal stability, suitable for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
